Cas no 1262005-95-7 (5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid)

5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid is a synthetic compound with potential applications in organic synthesis. This compound features a unique chloro substituent and a 4-(ethoxycarbonyl)-3-fluorophenyl group, offering versatility for various chemical transformations. Its structural complexity and functionality make it a valuable intermediate for the preparation of pharmaceuticals and fine chemicals.
5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid structure
1262005-95-7 structure
Product Name:5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid
CAS No:1262005-95-7
MF:C16H12ClFO4
MW:322.715487480164
MDL:MFCD18322604
CID:2768908
PubChem ID:53228423
Update Time:2025-10-31

5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
    • 5-CHLORO-3-[4-(ETHOXYCARBONYL)-3-FLUOROPHENYL]BENZOIC ACID
    • DTXSID40691956
    • 1262005-95-7
    • MFCD18322604
    • 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%
    • 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid
    • MDL: MFCD18322604
    • Inchi: 1S/C16H12ClFO4/c1-2-22-16(21)13-4-3-9(8-14(13)18)10-5-11(15(19)20)7-12(17)6-10/h3-8H,2H2,1H3,(H,19,20)
    • InChI Key: NCAWVPHRSOQQPQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)O)C=C(C=1)C1C=CC(C(=O)OCC)=C(C=1)F

Computed Properties

  • Exact Mass: 322.0408147Da
  • Monoisotopic Mass: 322.0408147Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 63.6Ų

5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB329881-5 g
5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%; .
1262005-95-7 95%
5g
€1159.00 2023-04-26
abcr
AB329881-5g
5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%; .
1262005-95-7 95%
5g
€1159.00 2025-04-21

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5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid Related Literature

Additional information on 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid

Introduction to 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic Acid (CAS No. 1262005-95-7)

5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, identified by its CAS number 1262005-95-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both chloro and fluoro substituents, along with an ethoxycarbonyl group, contributes to its unique chemical properties and makes it a valuable scaffold for further chemical modifications and biological evaluations.

The structural features of 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid include a benzoic acid core substituted at the 5-position with a chlorine atom and at the 3-position with a phenyl ring that is further functionalized with a fluoro atom and an ethoxycarbonyl group at the 4-position. This specific arrangement of functional groups imparts distinct electronic and steric properties, which can influence its interaction with biological targets. The ethoxycarbonyl group, in particular, can serve as a site for further derivatization, enabling the synthesis of analogs with tailored biological activities.

In recent years, there has been growing interest in developing novel compounds that exhibit inhibitory effects on various enzymes and receptors involved in metabolic pathways. Benzoic acid derivatives have been extensively studied for their potential to modulate these pathways, making them attractive candidates for drug discovery. The compound 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid has been investigated for its potential role in inhibiting key enzymes such as cytochrome P450 enzymes and other metabolic targets. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes, which could make it a valuable lead compound for further development.

The fluorine atom in the phenyl ring is a well-known pharmacophore that can enhance the binding affinity and metabolic stability of drug candidates. The presence of both chloro and fluoro substituents in 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid may contribute to its ability to interact effectively with biological targets. Additionally, the ethoxycarbonyl group can be hydrolyzed to form a carboxylic acid, which could provide another avenue for biological activity modulation. These structural features make this compound a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been performed on 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid to identify potential binding interactions with target proteins. These studies have revealed that the compound may bind effectively to several enzyme targets, suggesting its potential as an inhibitor of various metabolic pathways. Such computational predictions have significantly accelerated the drug discovery process and have helped prioritize compounds for further experimental validation.

In addition to its potential as an enzyme inhibitor, 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid has also been explored for its anti-inflammatory properties. Inflammatory processes are associated with numerous diseases, including cancer, autoimmune disorders, and cardiovascular diseases. Studies have shown that benzoic acid derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The unique structural features of this compound may enable it to interact with these enzymes and exert anti-inflammatory effects.

The synthesis of 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The chlorination step is particularly critical, as it introduces the chloro substituent at the 5-position of the benzoic acid core. Fluorination is another key step, where the fluoro atom is introduced at the 3-position of the phenyl ring. The introduction of the ethoxycarbonyl group is typically achieved through esterification or reaction with an appropriate carbodiimide derivative. Each synthetic step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

The purity of 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid is crucial for its subsequent biological evaluation. Impurities can interfere with biological assays and lead to misleading results. Therefore, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity material. Once purified, the compound is characterized using various spectroscopic methods, including NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm its identity and purity.

The pharmacokinetic properties of 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid are also important considerations in drug development. Studies have been conducted to evaluate its solubility, stability, and absorption characteristics. These studies help determine whether the compound will be suitable for oral administration or if alternative routes of administration need to be explored. Additionally, metabolic stability studies are performed to assess how quickly the compound is metabolized in vivo, which can provide insights into its potential half-life and bioavailability.

In conclusion, 5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid (CAS No. 1262005-95-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for further chemical modifications and biological evaluations. Recent studies suggest that it may exhibit inhibitory activity against key enzymes involved in metabolic pathways and may possess anti-inflammatory properties. Computational chemistry approaches have helped predict its potential biological activity, accelerating the drug discovery process. Further research is warranted to fully explore its therapeutic potential.

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(CAS:1262005-95-7)
A1119645
Purity:99%
Quantity:5g
Price ($):687.0
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